molecular formula C14H24ClN3OS B2644265 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride CAS No. 1323604-72-3

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride

Cat. No.: B2644265
CAS No.: 1323604-72-3
M. Wt: 317.88
InChI Key: ZUGKACGWXDTRLL-UHFFFAOYSA-N
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a thiazole moiety, and a pentanone group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride typically involves the following steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Piperazine Ring Formation: The piperazine ring is formed by cyclizing 1,2-diamine derivatives with sulfonium salts.

    Coupling Reactions: The thiazole moiety is then coupled with the piperazine ring through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the addition of the pentanone group to the piperazine-thiazole intermediate, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Secondary alcohols.

    Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride is unique due to its specific combination of a thiazole moiety, piperazine ring, and pentanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]pentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.ClH/c1-3-4-5-14(18)17-8-6-16(7-9-17)10-13-15-12(2)11-19-13;/h11H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGKACGWXDTRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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